

physiological concentrations of (s)-13-Hydroxyoctadecanoic acid

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An In-depth Technical Guide to **(S)-13-Hydroxyoctadecanoic Acid**: Physiological Concentrations, Analysis, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid, primarily through the action of 15-lipoxygenase (15-LOX). This molecule plays a significant role in a variety of physiological and pathological processes, including cell proliferation, differentiation, inflammation, and cancer.^[1] Given its involvement in critical cellular signaling pathways, a thorough understanding of its physiological concentrations, analytical methodologies, and mechanisms of action is paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of the current knowledge on (S)-13-HODE, with a focus on quantitative data, experimental protocols, and signaling pathway visualization.

Physiological Concentrations of (S)-13-HODE

The concentration of (S)-13-HODE can vary significantly depending on the biological matrix, species, and physiological or pathological state. The following tables summarize the reported quantitative data for (S)-13-HODE in various human and animal samples.

Table 1: Physiological Concentrations of (S)-13-HODE in Human Samples

Biological Matrix	Concentration	Analytical Method	Reference
Plasma (Adult)	0.0106 ± 0.00128 μM	UPLC	[2]

Table 2: Physiological and Experimentally Determined Concentrations of (S)-13-HODE in Animal Models (Rat)

Biological Matrix	Concentration	Analytical Method	Reference
Plasma	123.2 ± 31.1 nmol/L	Q-TOF MS	[3]
Plasma	138.6 nmol/L	Q-TOF MS	[3]
Visceral Adipose (Total)	2.1 ± 1.2 pmol/mg tissue	UPLC-MS/MS	[4]
Heart (Total)	0.3 ± 0.1 pmol/mg tissue	UPLC-MS/MS	[4]
Liver (Total)	0.1 ± 0.0 pmol/mg tissue	UPLC-MS/MS	[4]

Experimental Protocols for (S)-13-HODE Quantification

Accurate quantification of (S)-13-HODE is crucial for understanding its biological roles. The two most common methods are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification of (S)-13-HODE by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of lipids like (S)-13-HODE.

a) Sample Preparation and Extraction from Plasma:[\[3\]](#)[\[5\]](#)

- Internal Standard Spiking: To a plasma aliquot (e.g., 50 μ L), add an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA) and a deuterated internal standard (e.g., 13-HODE-d4).[3]
- Alkaline Hydrolysis (for total HODE): To release esterified HODE, add methanolic KOH (final concentration 0.2 M), vortex, and incubate at 60°C for 30 minutes.[3]
- Acidification: Neutralize the sample with an acid (e.g., acetic acid) to a pH of 3-4.
- Liquid-Liquid Extraction: Extract the lipids using an organic solvent system, such as a mixture of 2-propanol/hexane.[6]
- Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Analysis:[4][6]

- Chromatographic Separation:
 - Column: A reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 2.1 \times 150 mm, 1.8 μ m) is typically used.[4]
 - Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is commonly employed.[7]
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray ionization (ESI) in the negative ion mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
 - MRM Transition: The specific precursor-to-product ion transition for 13-HODE is monitored (e.g., m/z 295.2 \rightarrow 195.1).[6] The transition for the internal standard (e.g., 13-HODE-d4) is also monitored for accurate quantification.

Quantification of (S)-13-HODE by ELISA

Commercially available ELISA kits provide a high-throughput method for (S)-13-HODE quantification.

a) General ELISA Protocol (Competitive Assay):[\[8\]](#)[\[9\]](#)[\[10\]](#)

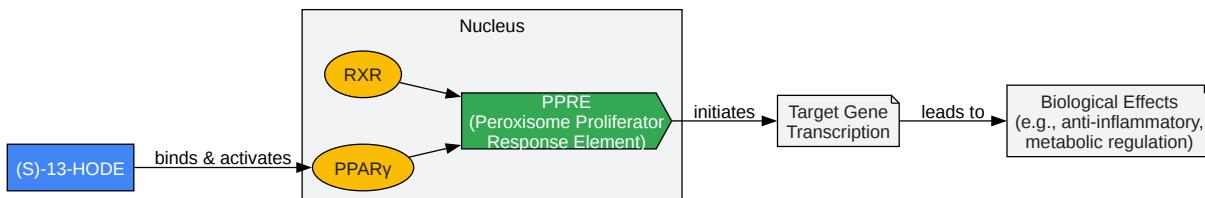
- Standard and Sample Preparation: Prepare a standard curve by serially diluting the provided (S)-13-HODE standard. Prepare samples (e.g., serum, urine, cell culture media) as per the kit's instructions, which may involve dilution.[\[8\]](#)
- Competitive Binding: Add standards and samples to the wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG). Then, add a fixed amount of (S)-13-HODE conjugated to an enzyme (e.g., horseradish peroxidase - HRP or alkaline phosphatase - AP) and the primary antibody against (S)-13-HODE. Incubate to allow competition between the (S)-13-HODE in the sample/standard and the enzyme-conjugated (S)-13-HODE for binding to the primary antibody.
- Washing: Wash the plate to remove unbound reagents.
- Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP or pNpp for AP). The enzyme will convert the substrate into a colored product.
- Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of (S)-13-HODE in the sample.
- Quantification: Determine the concentration of (S)-13-HODE in the samples by interpolating from the standard curve.

Signaling Pathways of (S)-13-HODE

(S)-13-HODE exerts its biological effects by modulating several key signaling pathways. The primary mechanisms involve the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ), interaction with G-protein coupled receptor 132 (GPR132), and direct inhibition of the mammalian target of rapamycin (mTOR).

PPAR γ Signaling Pathway

(S)-13-HODE is a known endogenous ligand for PPAR γ , a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[\[11\]](#)[\[12\]](#)[\[13\]](#)

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Caption: (S)-13-HODE activation of the PPARy signaling pathway.

GPR132 Signaling Pathway

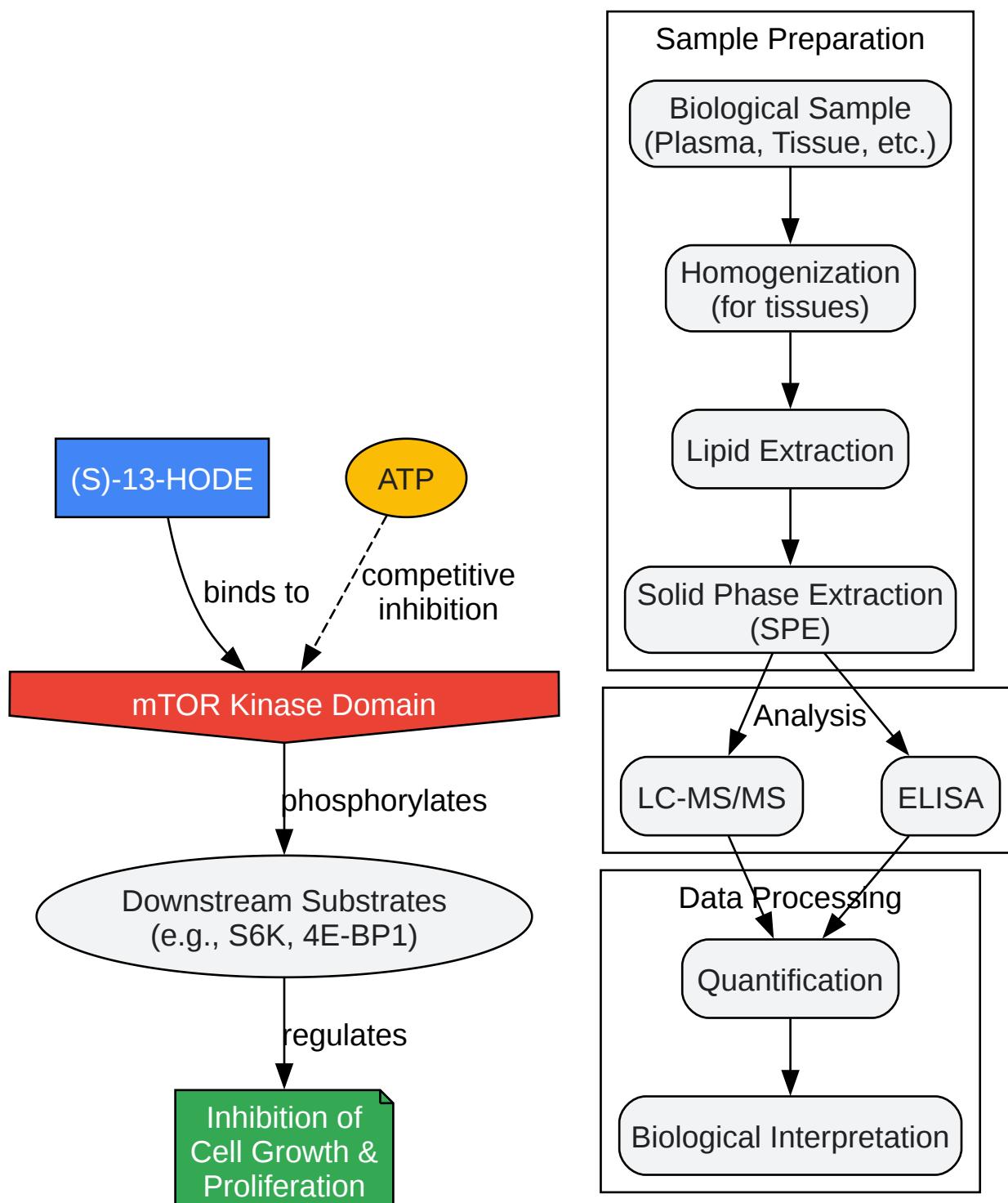
While 9-HODE is a more potent ligand, (S)-13-HODE can also interact with GPR132, a G-protein coupled receptor, though its role is less defined and may be context-dependent.[14][15][16]

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Caption: (S)-13-HODE interaction with the GPR132 signaling pathway.

mTOR Signaling Pathway

Recent evidence suggests that (S)-13-HODE can directly bind to and inhibit the kinase activity of mTOR, a central regulator of cell growth and proliferation.[17]

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References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for 13-HODE (HMDB0004667) [hmdb.ca]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. abcam.com [abcam.com]
- 9. neobiolab.com [neobiolab.com]
- 10. mybiosource.com [mybiosource.com]
- 11. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR- γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 13. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]

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